4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
Overview
Description
4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino group, and an oxopropyl group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable pyridazinone precursor, followed by the introduction of the dimethylamino group through nucleophilic substitution. The oxopropyl group is then added via an alkylation reaction. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce hydroxyl derivatives. Substitution reactions result in various substituted pyridazinones, depending on the nucleophile introduced.
Scientific Research Applications
4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmacophore for developing new drugs, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
- 4-chloro-5-(dimethylamino)-2-(2-oxobutyl)-3(2H)-pyridazinone
- 4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyrimidinone
Uniqueness
Compared to similar compounds, 4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
4-chloro-5-(dimethylamino)-2-(2-oxopropyl)pyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-6(14)5-13-9(15)8(10)7(4-11-13)12(2)3/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXNGBLRXYMYKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181183 | |
Record name | 4-Chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477855-87-1 | |
Record name | 4-Chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477855-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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